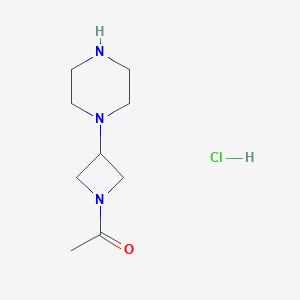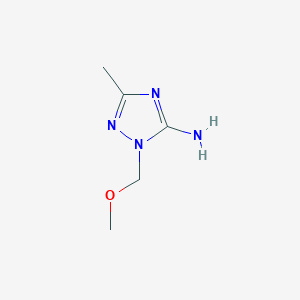![molecular formula C11H9F3N2O3 B1412931 Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate CAS No. 1992985-72-4](/img/structure/B1412931.png)
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate
Vue d'ensemble
Description
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate is a chemical compound with the molecular formula C11H9F3N2O3. It is also known as Ethyl 2-cyano-5-(trifluoromethyl)pyridine-3-carboxylate . This compound is typically stored at ambient temperature and is in solid form .
Synthesis Analysis
The synthesis of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate or similar compounds often involves Knoevenagel condensation of ethyl cyanoacetate with an aldehyde . Another method involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group (-CF3), a cyano group (-CN), and an ethoxyacetyl group (-OCOCH2CH3) .Chemical Reactions Analysis
The trifluoromethyl group in this compound is highly electronegative, which can influence its reactivity . The compound may participate in various chemical reactions due to the presence of the nitrile, ester, and trifluoromethyl groups .Physical And Chemical Properties Analysis
This compound has a boiling point of 55-57°C . It is a solid at room temperature and is typically stored at ambient temperature .Applications De Recherche Scientifique
Process Intensification Techniques for Ethyl Acetate Production
- Ethyl Acetate as a Solvent: Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and is a main ingredient in different fragrances and flavors for consumer products. Process intensification techniques, such as reactive distillation and microwave reactive distillation, have been explored for ethyl acetate production, showcasing advantages like energy savings and economic effectiveness due to reduced capital investment (Patil & Gnanasundaram, 2020).
Biodegradation and Fate of Ethyl Derivatives in Environmental Systems
- Biodegradation of ETBE: Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, undergoes aerobic biodegradation in soil and groundwater, forming intermediates such as acetaldehyde and tert-butyl acetate. This process involves microorganisms capable of degrading ETBE, highlighting the environmental fate and treatment potential of ethyl derivatives in contaminated sites (Thornton et al., 2020).
Use of Ethyl Acetate in Liquid Organic Hydrogen Carriers
- Ethyl Acetate in Hydrogen Storage: The reversible reaction of ethyl acetate production from bioethanol, yielding pure hydrogen as a by-product, demonstrates the potential of using ethyl acetate in a liquid organic hydrogen carrier (LOHC) cycle. This process emphasizes the renewable, green, and energetically efficient aspects of ethyl acetate for hydrogen storage and transportation (Santacesaria et al., 2023).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas or outdoors .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3/c1-2-18-10(17)6-19-9-3-7(11(12,13)14)5-16-8(9)4-15/h3,5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDPSIGKHSCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1412857.png)






